molecular formula C9H14ClN3 B8491890 6-chloro-N-methyl-N-(1-methylpropyl)pyrazin-2-amine

6-chloro-N-methyl-N-(1-methylpropyl)pyrazin-2-amine

Cat. No.: B8491890
M. Wt: 199.68 g/mol
InChI Key: RWBMESKMHUQQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-methyl-N-(1-methylpropyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C9H14ClN3 and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

N-butan-2-yl-6-chloro-N-methylpyrazin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-4-7(2)13(3)9-6-11-5-8(10)12-9/h5-7H,4H2,1-3H3

InChI Key

RWBMESKMHUQQEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C1=CN=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyrazine (1.49 g), N-methylbutan-2-amine (1.31 mL), potassium carbonate (2.07 g) and DMA (10 mL) was stirred at 80° C. for 40 hr. Water (10 mL) was added, and the mixture was extracted with ethyl acetate. The aqueous layer was extracted again with ethyl acetate. The combined organic layer was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (solvent gradient: 5-+20% ethyl acetate/hexane) to give the title compound (1.43 g, 72%) as a pale-yellow oil.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
72%

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